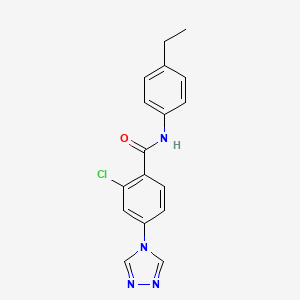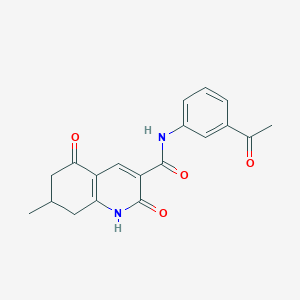
1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane is not fully understood. However, it is believed to work by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane has been shown to have several biochemical and physiological effects. It has been shown to reduce anxiety and promote relaxation, as well as to have sedative and hypnotic effects. It has also been shown to have muscle relaxant effects and to reduce seizure activity.
実験室実験の利点と制限
One of the main advantages of 1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane in lab experiments is its ability to produce consistent results. It has also been shown to have a relatively low toxicity profile. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer.
将来の方向性
There are several potential future directions for research on 1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane. One area of research is in the development of new treatments for anxiety disorders, depression, and insomnia. Another area of research is in the development of new drugs that target the GABA receptor. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as neurology and pharmacology.
Conclusion:
In conclusion, 1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-methyl-4-pyridin-4-yl-1,4-diamine in the presence of a base. The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran and is carried out under reflux conditions for several hours. The resulting product is then purified using column chromatography.
科学的研究の応用
1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane has been extensively studied for its potential applications in various fields. One of the main areas of research is in the field of neuroscience, where it has been shown to have anxiolytic and sedative effects. It has also been studied for its potential use in the treatment of anxiety disorders, depression, and insomnia.
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(2-methylpyridin-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3/c1-14-12-15(6-7-21-14)23-9-3-8-22(10-11-23)13-16-17(19)4-2-5-18(16)20/h2,4-7,12H,3,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTPKAHNUWWYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCCN(CC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(4aS,8aR)-6-[(3,5-difluoro-2-pyridinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5303340.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B5303350.png)

![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5303368.png)
![2-isopropyl-4-({[(4-methoxyphenyl)sulfonyl]oxy}imino)-5-methyl-2,5-cyclohexadien-1-one](/img/structure/B5303372.png)
![5-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5303374.png)
![6-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5303380.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole](/img/structure/B5303384.png)

![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-(pyridin-3-ylacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5303397.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5303405.png)

![3-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5303420.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5303435.png)